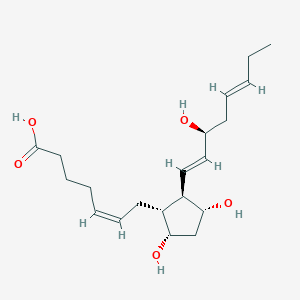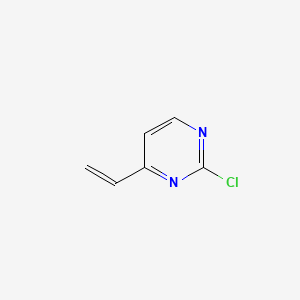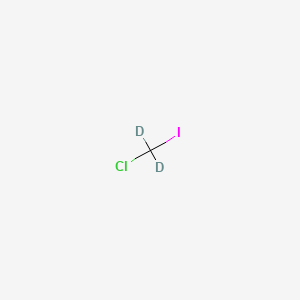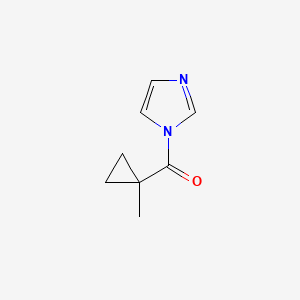
17-trans Prostaglandin F3alpha
Übersicht
Beschreibung
17-trans PGF3α is a double bond isomer of PGF3α and a potential metabolite of trans dietary fatty acids. There are no published reports on the biological activity of this compound.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelsynthese
17-trans Prostaglandin F3alpha ist als Prostaglandin-Analogon in der medizinischen Chemie von Bedeutung für die Entwicklung von Therapeutika. Die stereoselektive Synthese von Prostaglandinen ist aufgrund ihrer vielfältigen biologischen Aktivitäten und ihrer Rolle in der Medizin entscheidend . Prostaglandine wurden zu verschiedenen auf dem Markt befindlichen Medikamenten weiterentwickelt, darunter solche zur Behandlung von Glaukom und für veterinärmedizinische Anwendungen . Die Fähigkeit, diese Verbindungen effizient zu synthetisieren, eröffnet Wege für die Entdeckung neuer Medikamente und therapeutische Anwendungen.
Klinische Pharmakologie
In der klinischen Pharmakologie werden Prostaglandin-Analoga als Erstlinientherapie zur Behandlung von Erkrankungen wie Glaukom eingesetzt, da sie den Augeninnendruck wirksam senken . Das Verständnis der Pharmakodynamik und Pharmakogenetik dieser Analoga ist unerlässlich, um ihre therapeutische Anwendung zu optimieren und die Reaktion des Patienten auf die Behandlung vorherzusagen .
Veterinärmedizin
Prostaglandine, einschließlich Analoga wie this compound, spielen eine entscheidende Rolle in der Veterinärmedizin. Sie werden zur Steuerung der Ovulation bei Rindern eingesetzt, was für die Praxis der künstlichen Besamung von Vorteil ist . Darüber hinaus werden sie zur Behandlung von Fortpflanzungsstörungen wie Anöstrus und zur Steigerung der Zuchtergebnisse eingesetzt .
Biotechnologie und Biokatalyse
Das Gebiet der Biotechnologie nutzt Biokatalyse für die Konstruktion komplexer Moleküle wie Prostaglandine. Die Synthese von this compound kann das Potenzial der Biokatalyse bei der Herstellung dieser biologisch aktiven Verbindungen mit hoher stereochemischer Kontrolle aufzeigen . Dies hat Auswirkungen auf die Produktion im industriellen Maßstab und die Herstellung von hochreinen Verbindungen für Forschungs- und therapeutische Zwecke.
Pharmakologische Forschung
In der pharmakologischen Forschung ist die Erforschung von Prostaglandin-Rezeptoren und ihrer Rolle in verschiedenen biologischen Prozessen von großem Interesse. Prostaglandine sind an Funktionen beteiligt, die von der Blutdruckregulation bis zur Schmerzempfindung reichen . Die Erforschung der spezifischen Aktivitäten von this compound könnte zu neuen Erkenntnissen über seine möglichen therapeutischen Anwendungen und Wirkmechanismen führen.
Wirkmechanismus
Target of Action
The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .
Mode of Action
17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .
Biochemical Pathways
It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .
Result of Action
It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.
Biochemische Analyse
Biochemical Properties
It is known that prostaglandins, including Prostaglandin F3alpha, play crucial roles in various biochemical reactions . They interact with specific G-protein-coupled receptors, leading to the activation of different signaling pathways . The exact enzymes, proteins, and other biomolecules that 17-trans Prostaglandin F3alpha interacts with are yet to be identified.
Cellular Effects
Prostaglandins are known to have wide-ranging effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandins typically exert their effects at the molecular level through binding interactions with specific receptors, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Prostaglandins are typically involved in various metabolic pathways, interacting with a range of enzymes and cofactors
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGBZWJAIABSY-XYJRQBLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)







